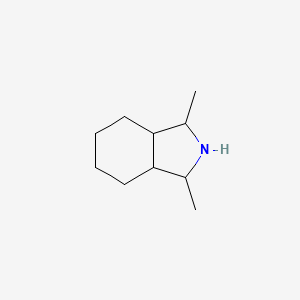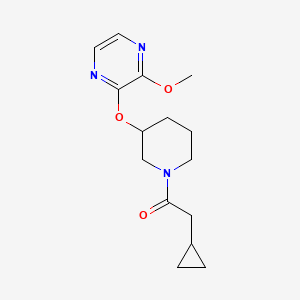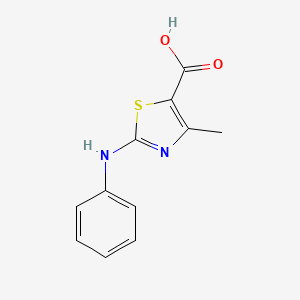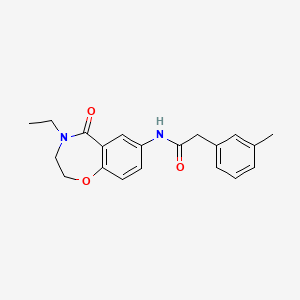
1,3-Dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “1,3-Dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole” is not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Structural Analysis
Research on derivatives of 1,3-Dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole provides insights into their structural properties. For instance, a study by Shang et al. (2012) explored the non-planar structure of the octahydro-1H-isoindole ring, noting its chair and envelope conformations (Shang, Xu, Zheng, & Zhang, 2012). Additionally, Cheng et al. (2022) investigated the crystal structure and Hirshfeld surface analysis of related compounds, highlighting the importance of molecular geometry in understanding their properties (Cheng, Gao, Huang, & Meng, 2022).
Spin Trapping Properties
The compound has been studied for its potential in spin trapping applications. Hatano et al. (2010) synthesized a derivative that demonstrated strong and stable electron spin resonance (ESR) signals, suggesting its utility in spin trapping studies (Hatano, Miyoshi, Sato, Ito, Ogata, & Kijima, 2010).
Reactivity and Synthesis
Studies also focus on the reactivity of derivatives and the development of new synthetic methods. Maas et al. (2004) examined the reactivity of tetracyclic iminium salts derived from isoindole, contributing to a better understanding of their interactions with nucleic acids (Maas, Herz, Scheppach, Susanne, & Schneider, 2004).
Pharmacological Research
In pharmacological research, Kossakowski et al. (2004) synthesized derivatives with potential β-adrenolytic activity, indicating their relevance in the development of new drugs (Kossakowski & Raszkiewicz, 2004).
Binding Studies
Further, Kossakowski et al. (2004) explored the binding affinity of derivatives to serotonin and dopamine receptors, which is significant in the context of neurological and psychiatric disorders (Kossakowski, Raszkiewicz, Bugno, & Bojarski, 2004).
Molecular Interactions
The work by Tariq et al. (2010) on dimethylphenyl derivatives emphasized the importance of understanding molecular interactions, such as weak C—H⋯O and C—H⋯π interactions, in the context of molecular design and synthesis (Tariq, Noreen, Tahir, Ahmad, & Fayyaz-ur-Rehman, 2010).
Tautomerism Studies
Spiessens and Anteunis (2010) conducted an NMR study on the tautomerism of phthalic imidine derivatives, providing insights into the dynamic equilibrium of these molecules (Spiessens & Anteunis, 2010).
Antitubercular Potential
Khan et al. (2017) synthesized novel indole derivatives with potential antitubercular activity, suggesting the therapeutic applications of these compounds (Khan, War, Kumar, Sheikh, Saxena, & Das, 2017).
Catalytic Applications
Cheng et al. (2021) developed a palladium-catalyzed method for synthesizing derivatives, emphasizing the catalytic potential of these compounds in organic synthesis (Cheng, Meng, Wang, Zhao, Wang, & Ji, 2021).
Sensor Development
Zamani et al. (2006) investigated the use of a derivative as a neutral carrier in a PVC membrane-based sensor for barium ions, highlighting its application in environmental monitoring and analysis (Zamani, Abedini-Torghabeh, & Ganjali, 2006).
Supramolecular Chemistry
Trujillo-Ferrara et al. (2006) examined the supramolecular structures of butadiene-N-(acetoxyphenyl)maleimide Diels-Alder adducts, contributing to the understanding of molecular interactions and crystal engineering (Trujillo-Ferrara, Santillán-Baca, Farfán-García, Padilla-Martínez, & García-Báez, 2006).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-7-9-5-3-4-6-10(9)8(2)11-7/h7-11H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROPKEBRRTVRLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCCC2C(N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-cyano-1-cyclopropylethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B2367134.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-naphthalen-1-ylbenzamide](/img/structure/B2367135.png)
![N-(4-ethylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide](/img/structure/B2367137.png)

![N-[1-(2-Amino-2-oxoethyl)-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2367140.png)


![3-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2367145.png)
![6-(4-Chlorophenyl)-4-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2367148.png)
![N-cyclopropyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2367150.png)
![6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2367153.png)
![2-(2-fluorophenoxy)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2367154.png)

![4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B2367156.png)
